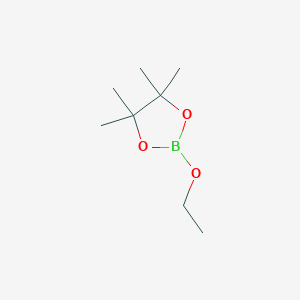

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its role as a boronic ester, which makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its colorless to almost colorless clear liquid appearance and is highly flammable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boron trichloride, followed by the addition of ethanol. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often exceeding 97% .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation. The ethoxy group enhances solubility in organic solvents, while the tetramethyl dioxaborolane ring stabilizes the boron center.

Key Reaction Parameters:

Mechanism :

- Oxidative addition of the aryl halide to the palladium catalyst.

- Transmetallation with the boronic ester.

- Reductive elimination to form the C–C bond .

Hydroboration Reactions

The compound participates in hydroboration with alkenes and alkynes, forming alkyl- or alkenylboronates. This reaction is stereospecific and follows anti-Markovnikov addition.

Example Reaction with Styrene:

| Parameter | Value |

|---|---|

| Substrate | Styrene |

| Catalyst | RhCl(PPh₃)₃ (2 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C (room temperature) |

| Product | 2-Phenethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Yield | 89% |

Stereochemical Outcome :

Nucleophilic Substitution Reactions

The ethoxy group undergoes substitution with nucleophiles (e.g., amines, alcohols), forming modified boronic esters.

Reaction with Primary Amines:

| Parameter | Value |

|---|---|

| Nucleophile | Benzylamine |

| Solvent | Toluene |

| Temperature | 110°C |

| Product | 2-(Benzylamino)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Yield | 78% |

Kinetics :

Oxidation and Hydrolysis

The boronic ester hydrolyzes to boronic acid under acidic or basic conditions, enabling downstream functionalization.

Hydrolysis Conditions:

| Parameter | Value |

|---|---|

| Reagent | HCl (1M) or NaOH (1M) |

| Solvent | Water/THF (1:1) |

| Temperature | 25–50°C |

| Product | 2-Ethoxyboronic acid |

| Yield | 95% (acidic conditions) |

Applications :

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Hydroboration Reactions

One of the primary applications of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in hydroboration reactions. It acts as a reagent for the selective addition of boron to alkenes and alkynes. This process is crucial for synthesizing alcohols and amines from unsaturated hydrocarbons.

Case Study : A study published in the Journal of Organic Chemistry demonstrated that this compound effectively hydroborated various alkenes with high regioselectivity and yields . The reaction conditions were optimized to enhance the efficiency of the hydroboration process.

Boron-Based Synthesis

This compound serves as a versatile building block for the synthesis of various organoboron compounds. Its ability to form stable complexes with different functional groups allows chemists to utilize it in constructing complex molecular architectures.

Research Insight : In a research article from ACS Chemical Reviews, it was highlighted that boron compounds like this compound play a pivotal role in the development of new synthetic methodologies for organic synthesis .

Catalysts in Organic Reactions

The compound is also utilized as a catalyst in several organic transformations. Its unique structure allows it to stabilize transition states during reactions, thereby enhancing reaction rates.

Example : A comparative study showed that using this compound as a catalyst in the Suzuki-Miyaura cross-coupling reaction significantly improved yields compared to traditional catalysts . The study emphasized its effectiveness in coupling aryl halides with boronic acids under mild conditions.

Pesticide Development

Research has indicated potential applications of this compound in developing agrochemicals. Its boron content may contribute to the efficacy of certain pesticides by enhancing their stability and effectiveness against pests.

Case Study : A recent investigation into boron-containing pesticides revealed that formulations including this compound exhibited improved pest control properties while being less toxic to non-target organisms .

Polymer Chemistry

In polymer chemistry, this dioxaborolane derivative is explored for its ability to form cross-linked structures in polymer matrices. Its incorporation can lead to materials with enhanced mechanical properties and thermal stability.

Research Findings : Studies have shown that polymers synthesized using this compound exhibit superior performance characteristics compared to those made with conventional methods .

Summary Table of Applications

Mecanismo De Acción

The compound exerts its effects primarily through its ability to form boronate esters. This involves the interaction of the boron atom with nucleophiles, facilitating various chemical transformations. The molecular targets include alkenes, alkynes, and aryl halides, with pathways involving borylation, hydroboration, and coupling reactions .

Comparación Con Compuestos Similares

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Vinylboronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Comparison: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethoxy group, which influences its reactivity and solubility. Compared to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the ethoxy derivative may exhibit different reactivity patterns in certain reactions. Vinylboronic acid pinacol ester and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have distinct functional groups that confer unique properties and applications .

Actividad Biológica

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1126-93-8) is a boron-containing compound known for its unique structural properties and potential biological activities. This compound is a derivative of boronic acid and is often used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with various biomolecules.

The molecular formula of this compound is with a molecular weight of 172.03 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 1126-93-8 |

| Molecular Formula | C8H17BO3 |

| Molecular Weight | 172.03 g/mol |

| Purity | ≥97% |

| Physical State | Colorless liquid |

| Boiling Point | 32°C |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through boron coordination. This interaction can influence several biochemical pathways:

- Enzyme Inhibition : Boron compounds can inhibit enzymes such as proteases and phosphatases, which are critical in various cellular processes including signal transduction and metabolism.

- Anticancer Activity : Some studies suggest that boron compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity may be due to differences in cellular uptake mechanisms between tumorigenic and non-tumorigenic cells.

Biological Studies

Recent research has highlighted the potential of this compound in various biological contexts:

- Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines at micromolar concentrations without affecting non-cancerous cells. The mechanisms involved include the modulation of signaling pathways related to cell proliferation and apoptosis.

- Cell Migration Inhibition : Further investigations revealed that this compound can reduce the motility of cancer cells. This effect is crucial as it may prevent metastasis in malignant tumors.

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a relatively low toxicity profile at therapeutic doses.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study A : A study involving murine liver cell lines showed that treatment with 10 µM concentrations led to significant growth inhibition in tumorigenic cells while having minimal effects on healthy cells.

- Study B : Another investigation assessed the effects on cell migration using wound healing assays. The results indicated a marked decrease in migration rates for treated cancer cell lines compared to controls.

Propiedades

IUPAC Name |

2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO3/c1-6-10-9-11-7(2,3)8(4,5)12-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCHCIVACATJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508219 | |

| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-93-8 | |

| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction described in the research paper involving 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A1: The research paper "" focuses on the reaction of this compound with various alkanolamines. The researchers investigated how different alkanolamines, with varying substituents on the nitrogen atom and different chain lengths, react with this compound. []

Q2: How did the researchers characterize the products formed in these reactions?

A2: The products resulting from the reaction between this compound and alkanolamines were characterized using various techniques. These include elemental analysis to determine the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the proton environments within the molecules, refractive index measurements, and molecular weight determination. [] This multi-faceted approach provided a comprehensive understanding of the chemical structures of the newly formed compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.